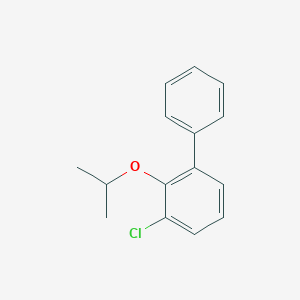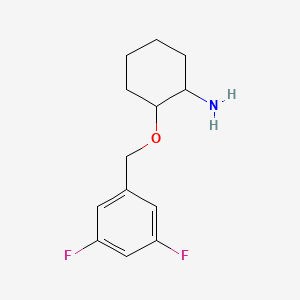
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with an amine group and a 3,5-difluorobenzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-difluorobenzyl alcohol.
Formation of Ether: The 3,5-difluorobenzyl alcohol is reacted with cyclohexanone under acidic or basic conditions to form the ether linkage.
Reduction: The resulting intermediate is then reduced to form the cyclohexanol derivative.
Amination: Finally, the hydroxyl group is converted to an amine group using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions may yield various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine: A stereoisomer with potentially different biological activity.
(1S,2S)-2-((3,5-Dichlorobenzyl)oxy)cyclohexanamine: A similar compound with chlorine substituents instead of fluorine.
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness
(1S,2S)-2-((3,5-Difluorobenzyl)oxy)cyclohexanamine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Propiedades
Fórmula molecular |
C13H17F2NO |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-[(3,5-difluorophenyl)methoxy]cyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2NO/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2 |
Clave InChI |
ZELWUQLZFVBFDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)N)OCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
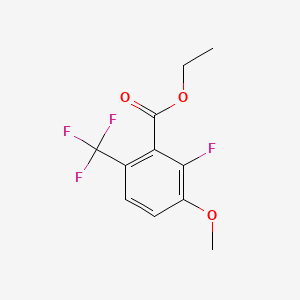
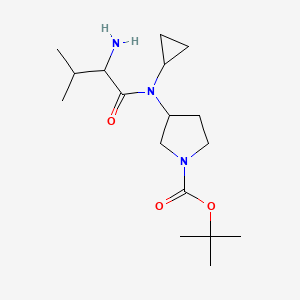
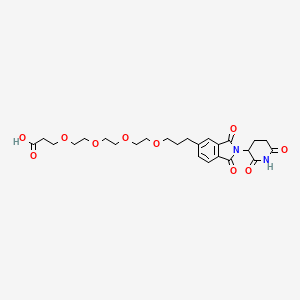
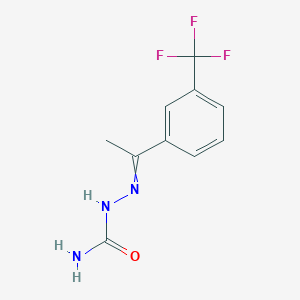
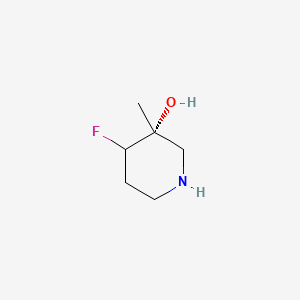
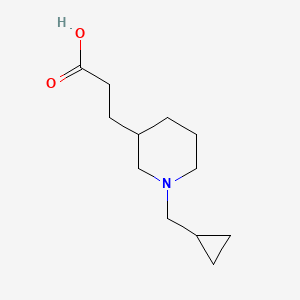
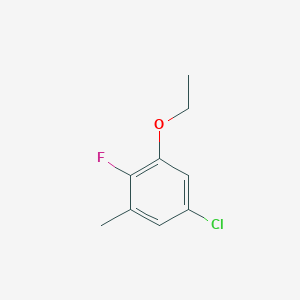
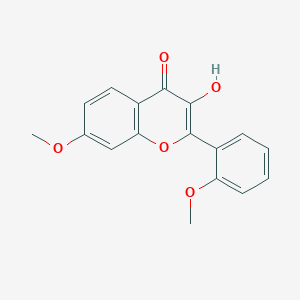

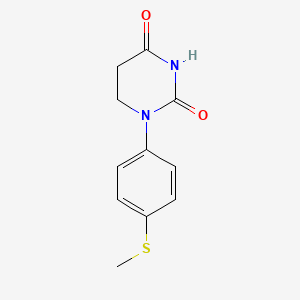
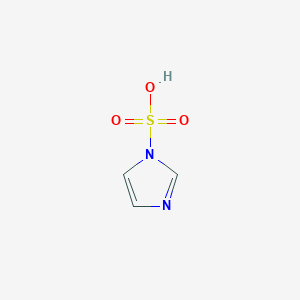
![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)
